molecular formula C7H11N3 B2858597 2-(Pyrimidin-2-yl)propan-2-amine CAS No. 1339236-24-6

2-(Pyrimidin-2-yl)propan-2-amine

Cat. No.: B2858597
CAS No.: 1339236-24-6
M. Wt: 137.186
InChI Key: WMZPOKSWBFKNMG-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)propan-2-amine is a nitrogen-containing heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a propan-2-amine group. Its molecular formula is C₇H₁₂N₄ (calculated based on structural analogs and synthesis data), with a molecular weight of 152.2 g/mol (approximate). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

2-pyrimidin-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-7(2,8)6-9-4-3-5-10-6/h3-5H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZPOKSWBFKNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)propan-2-amine typically involves the reaction of pyrimidine derivatives with appropriate amine precursors. One common method involves the reaction of 2-chloropyrimidine with isopropylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Pyrimidin-2-yl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound C₇H₁₂N₄ Pyrimidine + propan-2-amine 152.2 Pharmaceutical intermediate
2-(Pyridin-2-yl)propan-2-amine C₈H₁₂N₂ Pyridine ring instead of pyrimidine 136.2 Higher lipophilicity; directing group
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₈H₁₄N₆ Piperazine at pyrimidine 5-position 194.24 Enhanced solubility; kinase inhibition
4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine C₁₁H₁₀FN₃O Fluorine + methoxyphenyl groups 219.22 Anticandidate for CNS-targeted drugs
4-[4-(2-Aminopropan-2-yl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine C₂₅H₃₀ClN₅O Complex aryl and morpholine substituents 464.0 Kinase inhibitor (PDB ligand AA2)

Structural and Electronic Differences

Core Heterocycle Variation :

  • Pyrimidine vs. Pyridine : Replacing pyrimidine (6-membered ring with two nitrogen atoms) with pyridine (one nitrogen) increases lipophilicity due to reduced polarity. This substitution, as seen in 2-(pyridin-2-yl)propan-2-amine, may enhance membrane permeability but reduce hydrogen-bonding capacity .
  • Piperazine Modification : The addition of a 4-methylpiperazine group at the pyrimidine 5-position () introduces a basic tertiary amine, improving aqueous solubility and enabling salt formation, which is advantageous in drug formulations .

Substituent Effects :

  • Propan-2-amine vs. Aryl Groups : The propan-2-amine group in the target compound provides a compact, flexible substituent with primary amine functionality, contrasting with bulkier aryl groups (e.g., 4-(5-fluoro-2-methoxyphenyl)) in analogs. Bulky substituents may sterically hinder target binding but improve selectivity .
  • Halogen and Morpholine Additions : Chlorine or fluorine atoms () enhance electronegativity and metabolic stability, while morpholine rings () contribute to solubility and pharmacokinetic optimization .

Key Research Findings

  • Synthetic Utility : Palladium-catalyzed cross-coupling reactions are critical for modifying pyrimidin-2-amine scaffolds. For example, employs Pd₂(dba)₃ and JohnPhos to install piperazine groups efficiently .
  • Structure-Activity Relationships (SAR) :
    • Primary amines (e.g., this compound) exhibit faster metabolic clearance than tertiary amines (e.g., piperazine derivatives), impacting half-life .
    • Fluorine substitution () reduces CYP450-mediated oxidation, improving metabolic stability .

Biological Activity

Introduction

2-(Pyrimidin-2-yl)propan-2-amine, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a propan-2-amine group. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological profile.

Antiproliferative Effects

Several studies have investigated the antiproliferative activity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth, particularly in:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant antiproliferative effects with an IC50 value of approximately 10–33 nM, indicating strong potential for further development in cancer therapy .
  • MDA-MB-231 Triple-Negative Breast Cancer Cells : Similar IC50 values were observed, suggesting that the compound may be effective against aggressive cancer types .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Tubulin Polymerization : The compound interacts with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This interaction occurs at the colchicine-binding site on tubulin .
  • Reactive Oxygen Species (ROS) Modulation : Studies indicate that the compound may influence mitochondrial function and ROS production, contributing to its cytotoxic effects on cancer cells .
  • GPR119 Agonism : Computational studies have suggested that derivatives of pyrimidine compounds can act as GPR119 agonists, which may play a role in glucose metabolism and offer therapeutic potential for diabetes management .

Study 1: Antiproliferative Activity Assessment

In a study evaluating various pyrimidine derivatives, this compound was tested against multiple human cancer cell lines. The results indicated that modifications to the pyrimidine structure could enhance its antiproliferative activity:

CompoundCell LineIC50 (nM)
2-(Pyrimidin-2-yl)propan-2-aminaMCF-710–33
2-(Pyrimidin-2-yl)propan-2-aminaMDA-MB-23123–33

This table highlights the effectiveness of the compound compared to others within the same class.

Study 2: Mechanistic Insights

A comprehensive analysis was conducted to understand how pyrimidine derivatives modulate cellular pathways. It was found that:

  • The presence of hydroxyl (-OH) groups significantly enhanced antiproliferative activity.
  • Compounds exhibiting dual functionalities (e.g., both GPR119 agonism and tubulin interaction) showed synergistic effects against cancer cell proliferation.

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies suggest that 2-(Pyrimidin-2-yl)propan-2-amines exhibit favorable properties such as good microsomal stability and high binding affinity to plasma proteins, which are critical for their therapeutic efficacy . These characteristics are essential for ensuring adequate bioavailability and minimizing off-target effects.

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